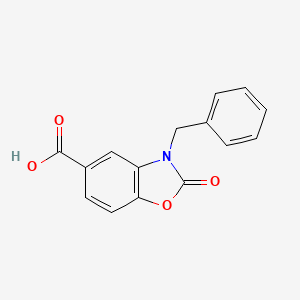

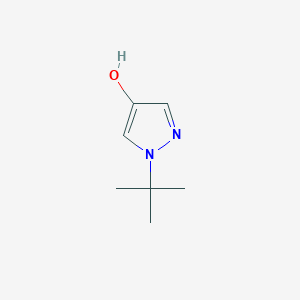

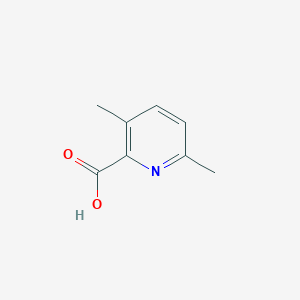

3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazole Derivatives : Benzoxazole derivatives, including structures similar to 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid, exhibit significant pharmacological activities and are important in material science. Microwave-assisted synthesis has been highlighted as an effective method to enhance the diversity and speed of research in modern chemistry. This technique is beneficial for synthesizing benzoxazoles, providing a more effective interior heating mechanism compared to conventional methods, thus offering a fast and efficient way to obtain benzoxazoles with various substituents in high yield (Özil & Menteşe, 2020).

Antioxidant Capacity and Chemical Reactions : Benzoxazole derivatives are explored for their antioxidant capacity, where certain compounds can form coupling adducts with radicals such as ABTS•+. This reaction pathway is crucial for understanding the antioxidant capacity of benzoxazoles, as the formation of specific adducts can influence the overall activity. Studies suggest the need for further elucidation on how these reactions contribute to the total antioxidant capacity of benzoxazoles, underscoring their potential application in developing new antioxidant agents (Ilyasov et al., 2020).

Biological Activity and Structural Relationships : The structure of benzoxazole derivatives, such as this compound, plays a significant role in their biological activities. Reviews on natural carboxylic acids have shown that structural differences among these compounds affect their antioxidant, antimicrobial, and cytotoxic activities. Such insights are vital for understanding the bioactivity of benzoxazoles and for the design of new compounds with enhanced biological properties (Godlewska-Żyłkiewicz et al., 2020).

Synthetic Utilities and Modifications : Benzoxazole and its derivatives serve as key scaffolds in the synthesis of a wide range of biologically active compounds. Research into synthetic methodologies, such as the S-arylation of 2-mercaptobenzazoles, has opened new avenues for creating benzoxazole derivatives with diverse biological and pharmacological properties. This highlights the synthetic versatility of benzoxazoles and their potential as scaffolds for developing new therapeutic agents (Vessally et al., 2018).

properties

IUPAC Name |

3-benzyl-2-oxo-1,3-benzoxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-14(18)11-6-7-13-12(8-11)16(15(19)20-13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPMPECLMUUOPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)